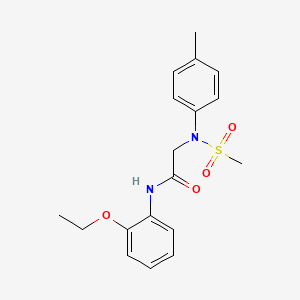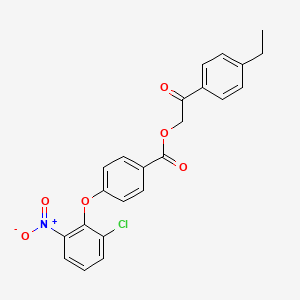![molecular formula C27H32ClN3O3S B6106297 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE](/img/structure/B6106297.png)
5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an adamantane group, a piperazine ring, a sulfonyl group, a chloro substituent, and a phenylbenzamide moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Adamantane-Piperazine Intermediate: Adamantane is reacted with piperazine under suitable conditions to form the adamantane-piperazine intermediate.
Introduction of the Sulfonyl Group: The intermediate is then treated with a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro substituent.
Coupling with Phenylbenzamide: Finally, the chlorinated intermediate is coupled with phenylbenzamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfonyl or amide bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
5-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-2-CHLORO-N-PHENYLBENZAMIDE can be compared with other similar compounds, such as:
N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: This compound also contains a piperazine ring and a benzamide moiety, but differs in the presence of a pyrazine group.
N-(1-(BENZO[D]THIAZOL-2-YLAMINO)-3-(1H-INDOL-2-YL)-1-OXOPROPAN-2-YL)-N-(4-NITROPHENYLSULFONYL)BENZAMIDE: This compound features a benzo[d]thiazole group and an indole moiety, highlighting the structural diversity within this class of compounds.
The uniqueness of this compound lies in its specific combination of structural elements, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O3S/c28-25-7-6-23(15-24(25)26(32)29-22-4-2-1-3-5-22)35(33,34)31-10-8-30(9-11-31)27-16-19-12-20(17-27)14-21(13-19)18-27/h1-7,15,19-21H,8-14,16-18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLNKGJIVQOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)Cl)C(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

![(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B6106226.png)
![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![Methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate](/img/structure/B6106270.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6106276.png)
![3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6106279.png)

![[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6106289.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE](/img/structure/B6106309.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
